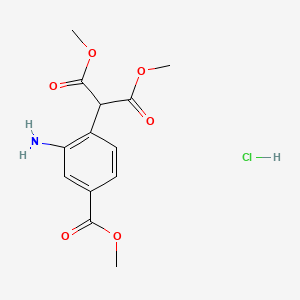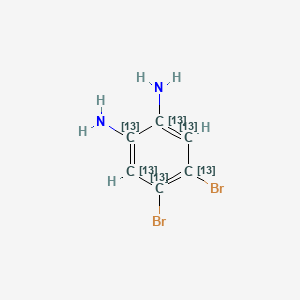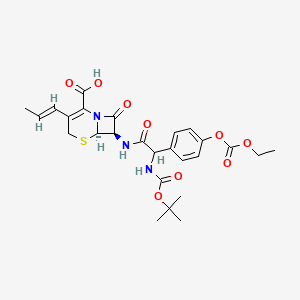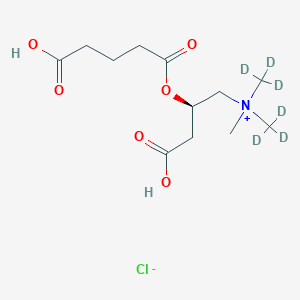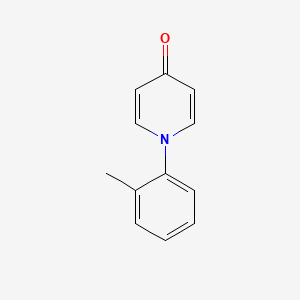
1-(2-Methylphenyl)pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)pyridin-4-one is an organic compound with the molecular formula C₁₂H₉NO It is a derivative of pyridine, featuring a methyl group at the second position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)pyridin-4-one can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of 2-methylbenzaldehyde with 2-aminopyridine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the pyridin-4-one ring.
Oxidation Reactions: Another approach is the oxidation of 1-(2-methylphenyl)ethanone using oxidizing agents like chromyl chloride or potassium permanganate. The resulting intermediate undergoes cyclization to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
1-(2-Methylphenyl)pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-2-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridin-4-one ring to a pyridin-4-ol derivative using reducing agents such as lithium aluminum hydride.
Substitution Reactions: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups. Common reagents include nitric acid for nitration and bromine for bromination.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, chromyl chloride.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products Formed:
Oxidation: this compound-2-oxide.
Reduction: 1-(2-methylphenyl)pyridin-4-ol.
Substitution: Nitro derivatives, bromo derivatives.
Scientific Research Applications
1-(2-Methylphenyl)pyridin-4-one has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in various organic synthesis pathways.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Methylphenyl)pyridin-4-one exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with bacterial cell membranes.
Anticancer Activity: Inhibition of enzymes or signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
1-(2-methylphenyl)ethanone
1-(2-methylphenyl)ethanol
2-methylpyridine
2-methylquinoline
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(2-methylphenyl)pyridin-4-one |
InChI |
InChI=1S/C12H11NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-9H,1H3 |
InChI Key |
MHNVAXXEPXHQEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(E)-[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoylhydrazinylidene]methyl]benzoate](/img/structure/B15352158.png)
![[1-(2-Methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B15352166.png)
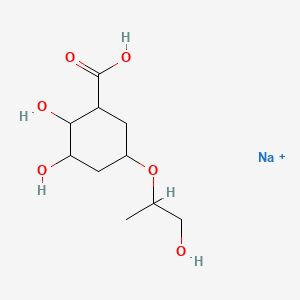
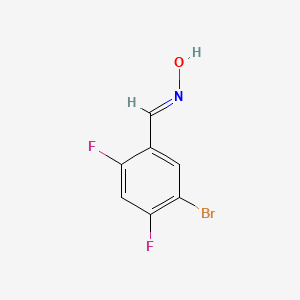
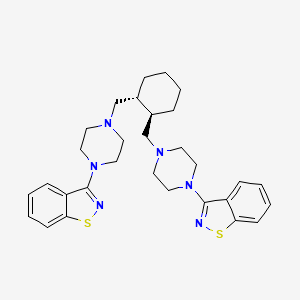
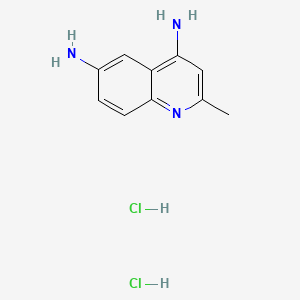
![2-(Bicyclo[3.1.0]hexane-6-yl)-4-ethoxy-oxazole 4-Carboxylic Acid(endo/exo Mixtures)](/img/structure/B15352200.png)
![5-(4-Morpholino-thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B15352214.png)
